
2-((4-(甲基磺酰)苯基)氨基)-N-(1-苯乙基)噻唑-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((4-(methylsulfonyl)phenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its presence in compounds with various biological activities. Thiazole derivatives are known for their antimicrobial properties and potential as carbonic anhydrase inhibitors, which are enzymes involved in many physiological processes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives starts with the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired products . Similarly, 2-amino-4-(4'-phenylsulfanyl-phenyl)-thiazole derivatives are synthesized from reactions involving chloroacetyl diphenyl sulfide and thiourea, leading to various substituted thiazolo-pyrimidines and thiazolo-s-triazines .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield compounds with different properties. The X-ray crystallographic studies of related compounds, such as 5-amino-1,3,4-thiadiazole-2-sulfonamide, reveal how the thiadiazole-sulfonamide moiety binds to the active site of enzymes like carbonic anhydrase . These studies are crucial for understanding the interaction of thiazole derivatives with biological targets and for designing more effective inhibitors.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with active methylene derivatives. These reactions can lead to the formation of different functional groups and the introduction of substituents that can significantly alter the biological activity of the compounds. For example, acylation and subsequent deacetylation of amino thiazoles can yield methylamino derivatives, which can then be converted into esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the thiazole ring. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems. The antimicrobial activity of certain thiazole derivatives has been evaluated, indicating their potential as therapeutic agents .
科学研究应用
合成与衍生物形成
化合物2-((4-(甲基磺酰)苯基)氨基)-N-(1-苯乙基)噻唑-4-羧酰胺属于一类更广泛的化学物质,参与各种合成途径,创造出广泛的衍生物,在药物化学和材料科学中具有潜在应用。研究表明噻唑和噻二唑衍生物在化学合成中的多功能性,突出了它们在生成具有不同生物和化学性质的化合物中的用途。例如,噻唑衍生物的酰化导致产生具有作为药物前体的潜力的化合物,而化学选择性硫化环化反应为三取代噻唑提供了一条途径,在药物开发和材料科学中具有潜在应用 (Dovlatyan 等人,2004 年; Kumar 等人,2013 年).
抗菌和抗真菌活性
噻唑衍生物,包括与 2-((4-(甲基磺酰)苯基)氨基)-N-(1-苯乙基)噻唑-4-羧酰胺相关的衍生物,已因其抗菌和抗真菌特性而被广泛研究。对带有磺酰胺部分的新型噻唑、吡啶酮、吡唑、色烯和腙衍生物的研究显示出开发新的抗菌剂的巨大潜力。这些研究强调了该化合物在解决微生物耐药性方面的重要性,它为合成具有增强生物活性的化合物的支架提供了依据 (Darwish 等人,2014 年).
酶抑制和药物化学
该化合物的衍生物已被研究其作为酶抑制剂的潜力,突出了它们在针对特定代谢途径的治疗剂开发中的相关性。例如,源自噻唑类化合物的取代苯磺酰胺显示出作为醛糖还原酶抑制剂的活性,并具有抗氧化活性。这表明它们在通过抑制参与葡萄糖代谢的酶和提供抗氧化剂益处来对抗氧化应激方面具有潜在用途 (Alexiou 和 Demopoulos,2010 年).
光物理性质和材料科学
对含硫基团的噻唑的光物理性质的研究提供了对其在材料科学中的潜在应用的见解。通过含硫官能团调节噻唑的电子结构的能力为它们在开发用于传感应用和材料科学的荧光分子中使用开辟了可能性。此类研究有助于理解结构修饰如何影响噻唑衍生物的光物理行为,为它们在广泛的技术应用中的使用铺平了道路 (Murai 等人,2018 年).
属性
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13(14-6-4-3-5-7-14)20-18(23)17-12-26-19(22-17)21-15-8-10-16(11-9-15)27(2,24)25/h3-13H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYDNUAEKSDRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

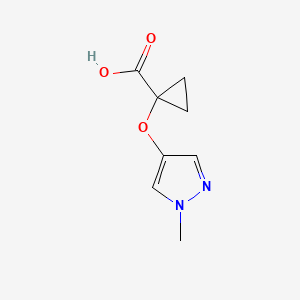
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
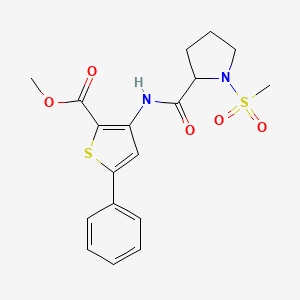
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)

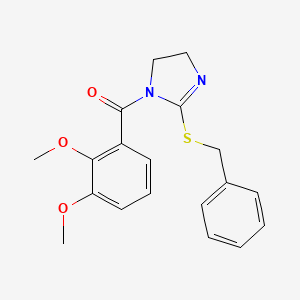
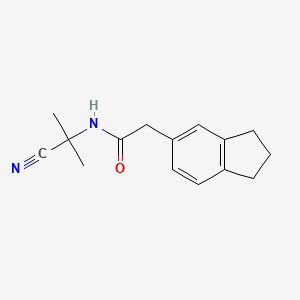
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)
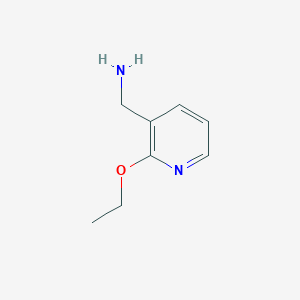
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)